molecular formula C11H7BrN2O3 B5744069 3-bromo-N-(2,5-dioxopyrrol-1-yl)benzamide

3-bromo-N-(2,5-dioxopyrrol-1-yl)benzamide

Cat. No.: B5744069
M. Wt: 295.09 g/mol
InChI Key: JETMVEVOXNKGLC-UHFFFAOYSA-N
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Description

3-bromo-N-(2,5-dioxopyrrol-1-yl)benzamide is an organic compound that features a bromine atom attached to a benzamide structure, with a 2,5-dioxopyrrolidinyl group

Properties

IUPAC Name

3-bromo-N-(2,5-dioxopyrrol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-8-3-1-2-7(6-8)11(17)13-14-9(15)4-5-10(14)16/h1-6H,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETMVEVOXNKGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,5-dioxopyrrol-1-yl)benzamide typically involves the bromination of a benzamide precursor followed by the introduction of the 2,5-dioxopyrrolidinyl group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom onto the benzamide ring. This is followed by a reaction with a 2,5-dioxopyrrolidinyl derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent coupling reactions. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,5-dioxopyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-bromo-N-(2,5-dioxopyrrol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,5-dioxopyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 2,5-dioxopyrrolidinyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3,5-dichlorophenyl)benzamide
  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide

Uniqueness

3-bromo-N-(2,5-dioxopyrrol-1-yl)benzamide is unique due to the presence of both the bromine atom and the 2,5-dioxopyrrolidinyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific research and industrial applications.

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